

# Iron(III) oxide-hydroxide formula and chemical properties.

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An In-depth Technical Guide to Iron(III) Oxide-Hydroxide

For Researchers, Scientists, and Drug Development Professionals

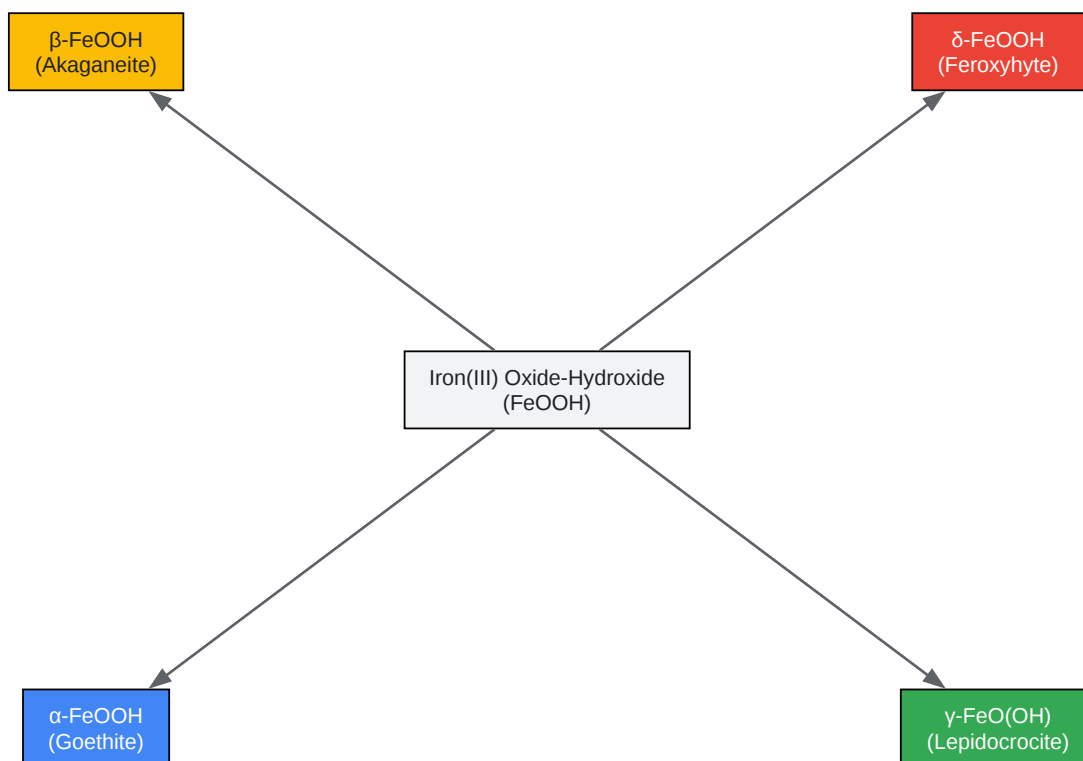
## Introduction

Iron(III) oxide-hydroxide, with the general chemical formula  $\text{FeO}(\text{OH})$ , is a compound of significant interest across various scientific disciplines, including geochemistry, materials science, and pharmaceuticals.[1][2][3] It is a primary component of rust and is found naturally in numerous minerals and soils.[1][2] The compound exists in several polymorphic forms, each with distinct crystal structures and properties, making it a versatile material for applications ranging from pigments and catalysts to adsorbents for environmental remediation and components in drug delivery systems.[2][4] This guide provides a detailed overview of the chemical formula, properties, and experimental characterization of Iron(III) oxide-hydroxide, tailored for a scientific audience.

## Chemical Formula and Polymorphism

The fundamental chemical formula for Iron(III) oxide-hydroxide is  $\text{FeO}(\text{OH})$ , representing iron in the +3 oxidation state bonded to oxide and hydroxide groups.[2][3] This compound is known to exist in four primary crystalline polymorphs, each designated by a Greek letter. These structural variations arise from different arrangements of  $\text{FeO}_6$  octahedra and result in distinct physical and chemical properties.

- Goethite ( $\alpha$ -FeOOH): The most common and thermodynamically stable polymorph of FeO(OH) under ambient conditions.<sup>[2]</sup> It has an orthorhombic crystal structure and is a primary constituent of terrestrial iron ores and soils.<sup>[2]</sup>
- Lepidocrocite ( $\gamma$ -FeO(OH)): Also possessing an orthorhombic crystal structure, lepidocrocite is less stable than goethite and can transform into it over time.<sup>[5]</sup> It is often found in aquatic environments and as a corrosion product (rust) on steel.<sup>[6]</sup>
- Akaganeite ( $\beta$ -FeOOH): This polymorph has a monoclinic (or tetragonal) crystal structure that is uniquely stabilized by the presence of halide ions ( $\text{Cl}^-$ ,  $\text{F}^-$ ) within its tunnels.
- Feroxyhyte ( $\delta$ -FeOOH): A thermodynamically unstable polymorph that typically forms under high-pressure conditions, such as on the seafloor, or through the rapid oxidation of iron(II) compounds.<sup>[1]</sup><sup>[7]</sup> It is often poorly crystalline and fine-grained.<sup>[7]</sup>



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Caption: Polymorphs of Iron(III) Oxide-Hydroxide.

## Chemical and Physical Properties

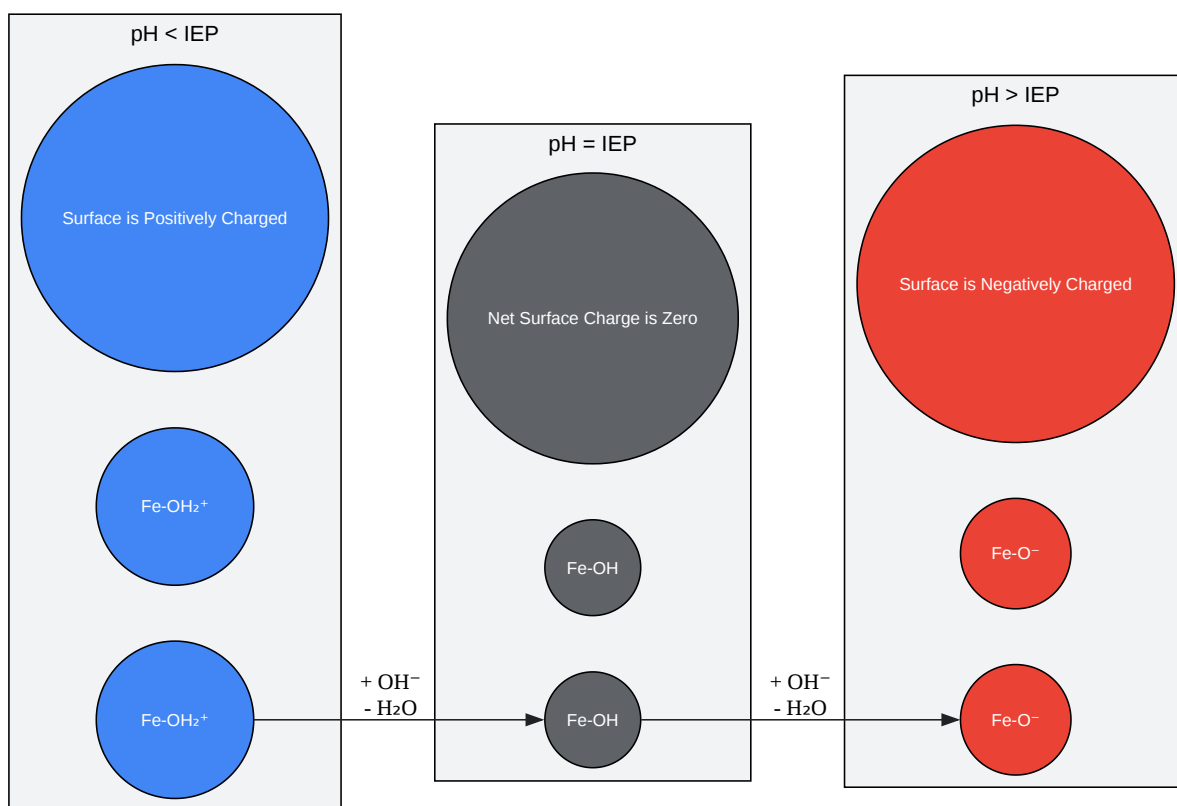
The properties of Iron(III) oxide-hydroxide are highly dependent on its polymorphic form, crystallinity, and particle size. Quantitative data for the most common polymorphs are summarized in the table below.

Property	Goethite ( $\alpha$ -FeOOH)	Lepidocrocite ( $\gamma$ -FeO(OH))	Feroxyhyte ( $\delta$ -FeOOH)
Molar Mass ( g/mol )	88.85[8]	88.85[6]	88.85
Density (g/cm <sup>3</sup> )	4.25 - 4.28[1][8]	~4.0[9]	N/A
Crystal System	Orthorhombic[2]	Orthorhombic[5][6]	Hexagonal
Hardness (Mohs)	5.0 - 5.5	5[6]	N/A
Isoelectric Point (pH)	6.2 - 9.4 (highly dependent on synthesis)[10][11][12][13]	N/A	N/A
Specific Surface Area (m <sup>2</sup> /g)	Varies widely with synthesis	70 - 80[14]	~88 (poorly crystalline)[7]
Magnetic Transition (°C)	~102 (Antiferromagnetic)[7]	~ -205 (Antiferromagnetic)[7]	~182 (Ferrimagnetic) [7]
Decomposition Temp. (°C)	~260 - 400 (to $\alpha$ -Fe <sub>2</sub> O <sub>3</sub> )[15][16]	N/A	N/A

#### Key Chemical Properties:

- **Solubility:** Iron(III) oxide-hydroxide is practically insoluble in water at neutral pH.[1] Its solubility product (K<sub>sp</sub>) is often cited in the context of iron(III) hydroxide, Fe(OH)<sub>3</sub>, as  $2.79 \times 10^{-39}$ . [1]
- **Surface Chemistry:** The surface of FeO(OH) particles contains hydroxyl groups that can undergo protonation or deprotonation depending on the pH of the surrounding medium. This amphoteric behavior governs the surface charge. The pH at which the net surface charge is zero is known as the isoelectric point (IEP) or point of zero charge (PZC). For goethite, the IEP can vary significantly, with reported values ranging from pH 6.2 to 9.4, influenced by synthesis methods and impurities.[11][12][17]
- **Thermal Decomposition:** Upon heating, goethite undergoes dehydroxylation to form hematite ( $\alpha$ -Fe<sub>2</sub>O<sub>3</sub>) and water.[2] This transformation typically begins around 260°C.[15] This process

is of great importance in pigment production and industrial mineral processing.[2]



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Caption: Surface charge of FeO(OH) as a function of pH relative to the Isoelectric Point (IEP).

## Experimental Protocols

The synthesis and characterization of Iron(III) oxide-hydroxide are crucial for controlling its properties for specific applications. Below are detailed methodologies for key experiments.

## Synthesis Protocol: Precipitation of FeOOH Nanoparticles

This protocol describes a common method for synthesizing Iron(III) oxide-hydroxide nanoparticles via precipitation.

- **Precursor Preparation:** Dissolve 1.1 g of iron(III) chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ ) in 25 mL of deionized water to create the iron precursor solution.[\[18\]](#)
- **Precipitation:** Under vigorous stirring at room temperature, rapidly add 30 mL of a 5 M sodium hydroxide (NaOH) solution to the iron precursor solution.[\[18\]](#) A dark brown precipitate of FeOOH will form immediately. The reaction is:  $\text{FeCl}_3 + 3\text{NaOH} \rightarrow \text{Fe}(\text{OH})_3 + 3\text{NaCl}$ , which subsequently ages to FeOOH.
- **Aging:** Continue vigorous stirring for 15-30 minutes to allow for the nucleation and growth of the nanoparticles.[\[18\]](#)
- **Washing:** Centrifuge the suspension (e.g., at 4000 rpm for 20 minutes) to separate the precipitate from the supernatant.[\[18\]](#) Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing step at least three times to remove residual ions.
- **Drying:** Dry the final washed precipitate in an oven at a low temperature (e.g., 50-60°C) for 24-48 hours to obtain the final FeOOH powder.[\[18\]](#)

## Characterization Protocols

XRD is used to identify the crystalline phase (polymorph) and estimate crystallite size.

- **Sample Preparation:** The dried FeOOH powder is finely ground using a mortar and pestle to ensure random orientation and loaded into a sample holder.
- **Data Acquisition:** The sample is analyzed using a powder diffractometer, typically with a Cu  $\text{K}\alpha$  radiation source ( $\lambda = 1.5418 \text{ \AA}$ ).[\[19\]](#) Data is collected over a  $2\theta$  range (e.g., 10-80°) with a defined step size.

- **Data Analysis:** The resulting diffraction pattern (a plot of intensity vs.  $2\theta$ ) is compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[\[20\]](#) Matching the peak positions and relative intensities allows for the identification of the specific FeOOH polymorph(s) present (e.g., Goethite, JCPDS #00-017-0536).[\[20\]](#)

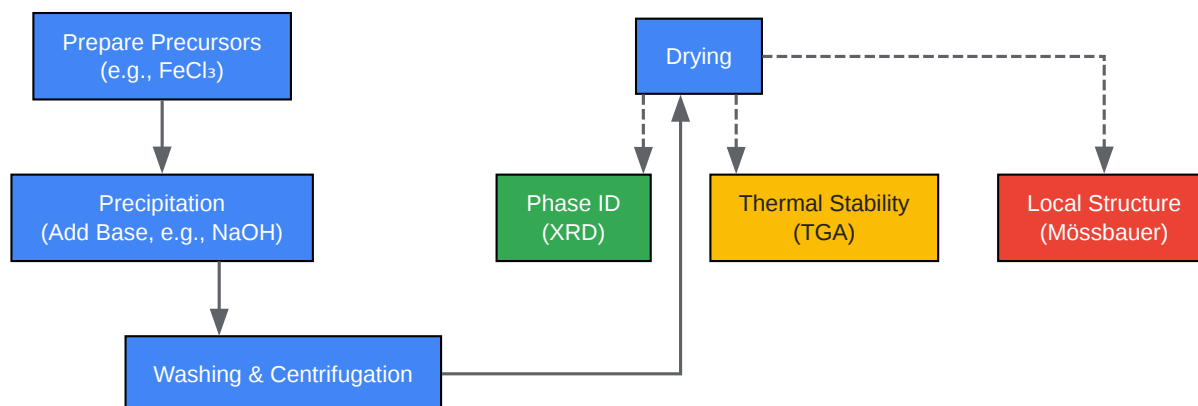
TGA is used to study the thermal stability and decomposition of the material.

- **Sample Preparation:** A small, precise amount of the dried FeOOH powder (e.g., 5-10 mg) is placed into a TGA crucible (typically alumina or platinum).
- **Data Acquisition:** The sample is heated in the TGA instrument at a constant rate (e.g.,  $10^{\circ}\text{C}/\text{min}$ ) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the sample's mass as a function of temperature.
- **Data Analysis:** The resulting TGA curve shows weight loss steps corresponding to the removal of adsorbed water and the dehydroxylation of FeOOH to  $\text{Fe}_2\text{O}_3$ . For goethite, a significant weight loss is typically observed between  $260^{\circ}\text{C}$  and  $400^{\circ}\text{C}$ .[\[15\]](#) The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[\[16\]](#)

Mössbauer spectroscopy is a highly sensitive technique for distinguishing between different iron oxides and oxyhydroxides, especially in complex mixtures or poorly crystalline materials.[\[21\]](#)[\[22\]](#)

- **Principle:** The technique probes the nuclear energy levels of  $^{57}\text{Fe}$ . The resulting spectrum's hyperfine parameters—*isomer shift* ( $\delta$ ), *quadrupole splitting* ( $\Delta$ ), and *hyperfine magnetic field* ( $B$ )—provide detailed information about the local chemical environment, oxidation state, and magnetic ordering of the iron atoms.[\[22\]](#)
- **Data Acquisition:** A sample is exposed to a source of gamma rays (typically  $^{57}\text{Co}$ ), and the absorption is measured as a function of the source velocity. Spectra are often collected at room temperature and cryogenic temperatures (e.g., liquid nitrogen temperature,  $\sim 80\text{ K}$ ).[\[21\]](#)
- **Data Analysis:** Goethite, for instance, typically shows a doublet at room temperature if it is poorly crystallized, but a magnetically split sextet at  $80\text{ K}$ .[\[21\]](#) This allows it to be

distinguished from other iron phases like hematite, which shows a sextet at room temperature.[21][23]



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Caption: Experimental workflow for the synthesis and characterization of FeOOH nanoparticles.

## Conclusion

Iron(III) oxide-hydroxide is a fundamentally important compound with diverse structures and properties. A thorough understanding of its polymorphs—goethite, lepidocrocite, akaganeite, and feroxyhyte—is critical for its application in research and development. The properties of FeO(OH) are intrinsically linked to its synthesis conditions, which dictate the resulting phase, particle size, and surface chemistry. Mastery of characterization techniques such as XRD, TGA, and Mössbauer spectroscopy is essential for researchers to control and verify the material's properties, enabling its effective use in advanced applications, including catalysis, environmental science, and drug delivery systems.

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